molecular formula C10H9BrN2O2 B13909343 Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate

Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B13909343
M. Wt: 269.09 g/mol
InChI Key: IBUVANPFSYRKJV-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that contains a bromine atom, a methyl group, and an imidazo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-methylpyridine with ethyl isocyanoacetate in the presence of a base, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,5-a]pyridine ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group enhances its reactivity and potential as a pharmacophore .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-6-12-9(10(14)15-2)8-4-3-7(11)5-13(6)8/h3-5H,1-2H3

InChI Key

IBUVANPFSYRKJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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